(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide
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Overview
Description
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
Molecular Formula |
C4H8N4O2S |
---|---|
Molecular Weight |
176.20 g/mol |
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C4H8N4O2S/c1-8-3-6-7-4(8)2-11(5,9)10/h3H,2H2,1H3,(H2,5,9,10) |
InChI Key |
KZGAFRUHGNNNCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CS(=O)(=O)N |
Origin of Product |
United States |
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